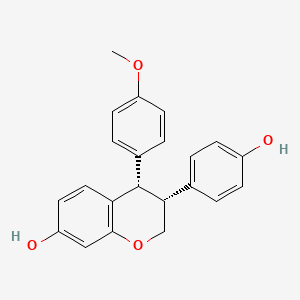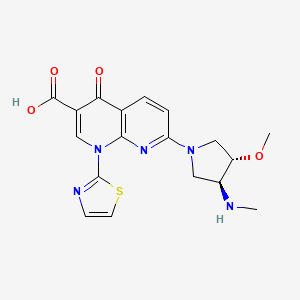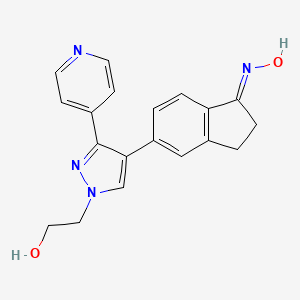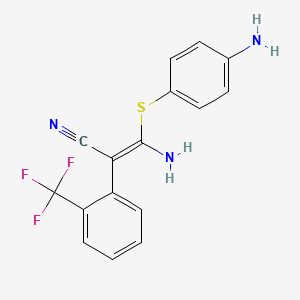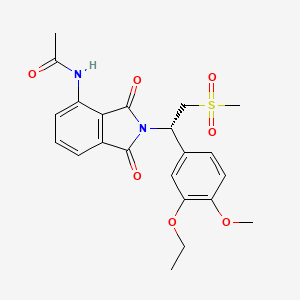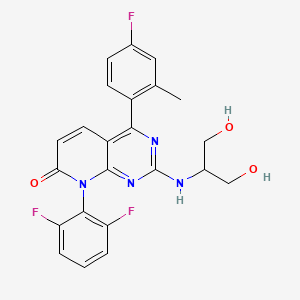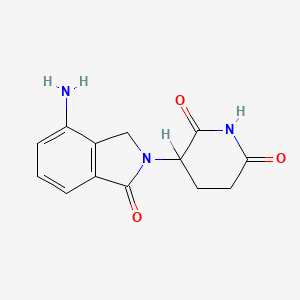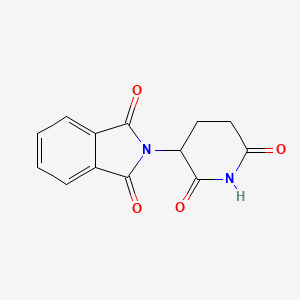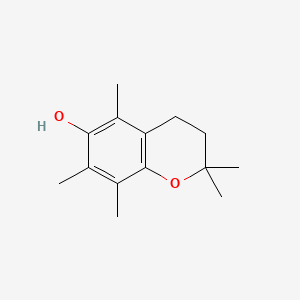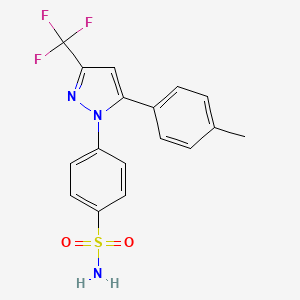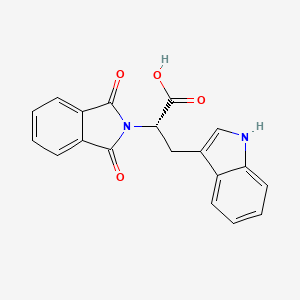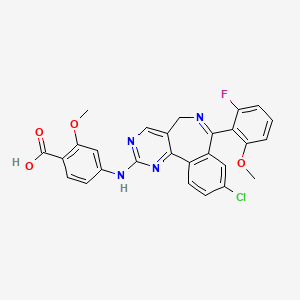![molecular formula C22H27N5O4 B1684001 2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one CAS No. 1013101-36-4](/img/structure/B1684001.png)
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one
Overview
Description
PF-04691502 is a potent and selective oral inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. This compound has shown significant antitumor activity and is being investigated for its potential in cancer therapy .
Mechanism of Action
Target of Action
PF-04691502 is a potent and selective inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (Mammalian Target of Rapamycin) . These are the compound’s primary targets. PI3K and mTOR are key signaling proteins in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by PF-04691502. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival . PF-04691502 inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP .
Pharmacokinetics
It has been noted that pf-04691502 demonstrated good admet (absorption, distribution, metabolism, excretion, and toxicity) properties and robust in vivo efficacy in a mouse xenograft tumor growth model .
Result of Action
PF-04691502 induces cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb . It has shown antitumor activity in U87 (PTEN null), SKOV3 (PIK3CA mutation), and gefitinib- and erlotinib-resistant non–small cell lung carcinoma xenografts . It also specifically eliminates senescent cells .
Action Environment
Environmental factors such as the presence of other signaling molecules can influence the action of PF-04691502. For example, it has been shown that the antiangiogenic siRNA VEGF potentiates the anticancer activity of PF-04691502 by targeting two main pathways involved in lung cancer cell survival and angiogenesis . Furthermore, PF-04691502 has been found to inhibit microenvironmental signaling in chronic lymphocytic leukemia (CLL) and the Eµ-TCL1 mouse model .
Biochemical Analysis
Biochemical Properties
PF-04691502 potently inhibits recombinant class I PI3K and mTOR in biochemical assays . It interacts with human PI3Kα, β, δ, γ, and mTOR with Ki values of 1.8, 2.1, 1.6, 1.9, and 16 nM, respectively . It suppresses the transformation of avian fibroblasts mediated by wild-type PI3K γ, δ, or mutant PI3Kα .
Cellular Effects
PF-04691502 has shown to reduce phosphorylation of AKT T308 and AKT S473 in PIK3CA-mutant and PTEN-deleted cancer cell lines . This leads to the inhibition of cell proliferation . It also inhibits mTORC1 activity in cells . PF-04691502 induces cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb .
Molecular Mechanism
PF-04691502 is an ATP-competitive PI3K/mTOR dual inhibitor . It inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP . Short-term exposure to PF-04691502 predominantly inhibits PI3K, whereas mTOR inhibition persists for 24 to 48 hours .
Temporal Effects in Laboratory Settings
The effect of PF-04691502 was measured in a time-dependent manner at 1, 7, and 24 hours post 10 mg/kg dose . Phosphorylation of AKTS473, PRAS40, 4EBP1, and S6RP was inhibited up to 7 hours after dosing .
Dosage Effects in Animal Models
In animal models, PF-04691502 treatment resulted in a transient lymphocytosis, followed by a clear reduction in tumor in the blood, bone marrow, spleen, and lymph nodes . Antitumor activity was observed in U87 (PTEN null), SKOV3 (PIK3CA mutation), and gefitinib- and erlotinib-resistant non–small cell lung carcinoma xenografts .
Metabolic Pathways
PF-04691502 is involved in the PI3K/Akt/mTOR pathway, which is one of the principal signaling mechanisms regulating cell survival, growth, proliferation, metabolism, and motility . It inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP .
Transport and Distribution
Preliminary pharmacokinetic data indicate that PF-04691502 is eliminated with a half-life of approximately 11–15 hours, with low clearance and a relatively high volume of distribution .
Subcellular Localization
Given its role as an inhibitor of PI3K and mTOR, it is likely to be found in the cytoplasm where these kinases are located and exert their functions .
Preparation Methods
The synthesis of PF-04691502 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .
Chemical Reactions Analysis
PF-04691502 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of PF-04691502 with altered functional groups, enhancing its biological activity.
Scientific Research Applications
PF-04691502 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study PI3K and mTOR pathways.
Biology: Investigated for its role in cell growth, proliferation, and survival.
Medicine: Explored for its potential in treating various cancers, including those with PI3K mutations and PTEN deletions.
Industry: Utilized in the development of targeted cancer therapies
Comparison with Similar Compounds
PF-04691502 is unique due to its dual inhibition of both PI3K and mTOR kinases. Similar compounds include:
BEZ235: Another dual PI3K/mTOR inhibitor with similar antitumor activity.
GDC-0980: A dual inhibitor with a different chemical structure but similar biological effects.
BKM120: A selective PI3K inhibitor with distinct properties compared to PF-04691502
Properties
IUPAC Name |
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYKKIQACFMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026004 | |
| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013101-36-4 | |
| Record name | PF 04691502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04691502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04691502 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PF-04691502?
A1: PF-04691502 is a dual inhibitor, targeting both PI3K and mTOR kinases. [, , , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these kinases, thereby preventing their activity. []
Q2: How does PF-04691502 affect downstream signaling pathways?
A2: By inhibiting PI3K and mTOR, PF-04691502 effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway. [, , , , , , ] This leads to the inhibition of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-binding protein 1 (4E-BP1). [, , , ] Consequently, critical cellular processes like protein synthesis, cell survival, proliferation, and motility are disrupted. [, , , ]
Q3: Does PF-04691502 induce an mTORC2 feedback loop like other PI3K inhibitors?
A3: Unlike some PI3K inhibitors, PF-04691502 does not induce a positive feedback loop through mTOR complex 2 (mTORC2), which would reactivate pro-survival signaling. []
Q4: How does PF-04691502 affect apoptosis?
A4: PF-04691502 induces apoptosis in various cancer cell lines, including those derived from chronic lymphocytic leukemia (CLL), bladder cancer, gastric cancer, and neuroendocrine tumors (NETs). [, , , , ] This apoptosis is associated with the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP). [, ] In CLL cells, PF-04691502 induces the expression of pro-apoptotic proteins Noxa and Puma. []
Q5: How does PF-04691502 affect tumor microenvironment signaling?
A5: In CLL, PF-04691502 has been shown to inhibit both anti-immunoglobulin M-induced signaling and to overcome stroma-induced survival signals and migratory stimuli from CXCL12. []
Q6: What are the key structural features of PF-04691502 that contribute to its activity and selectivity?
A6: PF-04691502 is a 4-methyl-pyrido-pyrimidine derivative. [] The aminopyrimidine moiety forms two hydrogen bonds to the kinase backbone, while the aromatic moiety at the 6-position binds in a hydrophobic pocket. [] The 4-methyl group on the pyrido-pyrimidine core confers excellent kinase selectivity. [] Optimization efforts have focused on introducing polar groups to the 8N side chain to enhance metabolic stability and solubility. []
Q7: How have modifications to the structure of PF-04691502 affected its activity?
A7: Structure-activity relationship (SAR) studies have shown that maintaining a small N-R group at the 2-position and an aromatic moiety at the 6-position is crucial for potency and selectivity. [] Introducing polar groups at the 8N side chain improves metabolic stability and solubility without compromising activity. []
Q8: What in vitro models have been used to study PF-04691502?
A8: PF-04691502 has been extensively studied in a wide range of in vitro models, including cell lines derived from various cancers like ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, bladder cancer, neuroendocrine tumors, gastric cancer, breast cancer, head and neck squamous cell carcinoma, and acute myeloid leukemia. [, , , , , , , , , , , , , , , , , ] It has also been studied in patient-derived tumor spheroids, primary cell cultures, and cell lines with specific genetic alterations such as KRAS mutations and PTEN deletions. [, , , , , ]
Q9: What in vivo models have been used to evaluate the efficacy of PF-04691502?
A9: Several in vivo models have been employed to assess the efficacy of PF-04691502. These include xenograft models of ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, and head and neck squamous cell carcinoma, as well as a genetically engineered mouse model of ovarian cancer driven by KRAS activation and PTEN deletion. [, , , , , , , ] Furthermore, a syngeneic mouse xenograft model was used to study the combination of PF-04691502 with alisertib and anti-PD-L1 therapy in peripheral T-cell lymphoma. []
Q10: What are the key findings from in vivo studies of PF-04691502?
A10: In vivo studies have demonstrated that PF-04691502 can significantly inhibit tumor growth in various xenograft models. [, , , , , , , ] It has also shown to prolong survival in a mouse model of ovarian cancer. [] Additionally, PF-04691502 effectively inhibits PI3K/mTOR signaling in vivo, as evidenced by the reduction of phosphorylated Akt and S6 ribosomal protein in tumor tissues. [, , , ] In a syngeneic PTCL mouse model, the combination of PF-04691502 with alisertib, anti-PD-L1 therapy, and vincristine resulted in complete tumor growth inhibition. []
Q11: Has PF-04691502 been evaluated in clinical trials?
A11: Yes, PF-04691502 has entered Phase I clinical trials for various cancer types. [, , , ] These trials primarily focus on safety and tolerability, but also aim to investigate preliminary efficacy.
Q12: What imaging techniques have been used to monitor the response to PF-04691502 in preclinical studies?
A12: FDG-PET imaging and small-animal ultrasound have been utilized to monitor the therapeutic response to PF-04691502 in preclinical models of ovarian cancer. [, ] FDG-PET imaging revealed that PF-04691502 dramatically reduced glucose metabolism, suggesting its potential as an imaging biomarker of target inhibition. []
Q13: Are there any known mechanisms of resistance to PF-04691502?
A13: One mechanism of acquired resistance to PF-04691502 in KRAS-mutant colorectal cancer models involves increased signaling by the epidermal growth factor receptor (EGFR) and related ERBB family members. [] This increased EGFR expression is induced by PF-04691502 through the release of PI3K pathway-mediated inhibition of the transcription factor FOXO3a. []
Q14: Can combination therapy overcome resistance to PF-04691502?
A14: Studies have shown that combining PF-04691502 with MEK inhibitors can overcome resistance and induce tumor regression in a KRAS-mutant, PTEN-deficient mouse model of ovarian cancer. [] Similarly, combining PF-04691502 with EGFR inhibitors can restore sensitivity in drug-resistant KRAS-mutant colorectal cancer cells. [] Combining PF-04691502 with alisertib and anti-PD-L1 therapy also shows significant antitumor effects in a syngeneic PTCL mouse model. []
Q15: What biomarkers have been investigated to predict efficacy or monitor treatment response to PF-04691502?
A15: Several biomarkers have been explored in preclinical studies to assess response to PF-04691502. These include:
- Phosphorylation status of key downstream effectors: Phosphorylated Akt (S473 and T308), phosphorylated S6 ribosomal protein (S240/244), and phosphorylated 4E-BP1 (T37/46) have been extensively used as pharmacodynamic markers of PI3K/mTOR pathway inhibition. [, , , , , , , , ]
- FDG-PET imaging: The reduction in glucose metabolism, as measured by FDG-PET imaging, has been suggested as a potential imaging biomarker for target inhibition by PF-04691502. [, ]
- Gene expression signatures: In KRAS-mutant CRC models, PF-04691502 treatment induced a stem cell-like gene expression signature, which was also observed in KRAS-mutant patient-derived xenografts. [] This suggests that such gene expression profiles could potentially serve as a biomarker for drug-induced resistance.
- PD-L1 expression: In peripheral T-cell lymphoma, PD-L1 expression has been linked to uncontrolled proliferation and resistance to therapy. Combination treatment with alisertib, PI3K inhibitors, and vincristine significantly reduced PD-L1 expression and enhanced apoptosis. []
- Genetic alterations: PIK3CA mutations have been investigated as potential predictors of response to PF-04691502 in colorectal cancer and other tumor types. [, ] Similarly, PTEN loss and KRAS mutations have been associated with sensitivity to PF-04691502 in preclinical models. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


